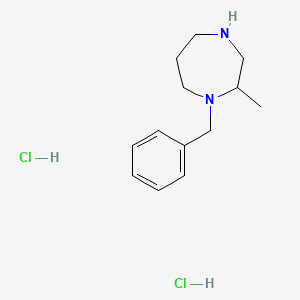

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 2230799-77-4 . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound is in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The InChI Code is 1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H . The molecular weight of the compound is 192.30 g/mol .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound’s InChI Code is 1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H .Scientific Research Applications

Synthesis and Chemical Properties

Chiral-Pool Synthesis and Receptor Ligand Applications : 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is synthesized from amino acids, resulting in various substituents. This synthesis is key for creating σ1 receptor ligands, used in pharmacology for their potential in cognition enhancement without severe toxic effects (Fanter et al., 2017).

Microwave-Assisted Synthesis : An efficient access to 1,4-diazepane derivatives, including 1-Benzyl-2-methyl-1,4-diazepane, is achieved through microwave-assisted synthesis. This method yields 1,4-diazepanes rapidly and in good quantities (Wlodarczyk et al., 2007).

Efflux Pump Inhibition in Bacteria : Research shows that 1-Benzyl-1,4-diazepane can act as an efflux pump inhibitor in Escherichia coli, reducing bacterial resistance to antibiotics. This finding could have implications for developing new antibacterial strategies (Casalone et al., 2020).

Biological and Pharmacological Applications

Olefin Epoxidation Catalyst : This compound plays a role in the epoxidation of olefins when used as part of manganese(III) complexes. The Lewis basicity of ligands on reactivity is a key factor in this process, indicating potential applications in chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Anticancer Agent Research : Novel 1,4-diazepane derivatives are being explored for their potential as anticancer agents. This research is crucial for the development of new therapeutic strategies against various cancer types (Teimoori et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

Properties

IUPAC Name |

1-benzyl-2-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOQSVPYAOGOQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

amino}acetamide](/img/structure/B2375812.png)